An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-one Hydrochloride: Chemical Properties and Structural Analysis
An In-Depth Technical Guide to 1-Benzhydrylazetidin-3-one Hydrochloride: Chemical Properties and Structural Analysis
Abstract
This technical guide provides a comprehensive analysis of 1-benzhydrylazetidin-3-one hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics.[1] This document details the physicochemical properties, synthesis, and in-depth structural characterization of 1-benzhydrylazetidin-3-one and its hydrochloride salt. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this versatile compound.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are a fascinating class of strained four-membered nitrogen heterocycles that serve as valuable building blocks in organic synthesis and drug discovery.[1] The inherent ring strain of approximately 25.4 kcal/mol makes them more stable and easier to handle than the corresponding aziridines, yet reactive enough for unique chemical transformations.[1] The N-benzhydryl protecting group provides steric bulk and lipophilicity, influencing the compound's reactivity and solubility. 1-Benzhydrylazetidin-3-one, in particular, is a precursor for a variety of 3-substituted azetidine derivatives used in the development of antiepileptic, antihypertensive, and antimicrobial drugs, as well as novel γ-aminobutyric acid (GABA) uptake inhibitors.[2][3][4] Understanding the chemical properties and structural nuances of its hydrochloride salt is crucial for its effective utilization in multi-step synthetic campaigns.
Physicochemical Properties
The properties of 1-benzhydrylazetidin-3-one and its hydrochloride salt are fundamental to its handling, storage, and application in synthesis. The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable solvent, such as dichloromethane or diethyl ether, with hydrogen chloride gas or a solution of HCl in an organic solvent.[3]
General Properties
| Property | 1-Benzhydrylazetidin-3-one (Free Base) | 1-Benzhydrylazetidin-3-one Hydrochloride |
| CAS Number | 40320-60-3[5] | Not explicitly assigned; derived from free base |
| Molecular Formula | C₁₆H₁₅NO[5] | C₁₆H₁₆ClNO |
| Molecular Weight | 237.30 g/mol [6] | 273.76 g/mol |
| Appearance | White to orange crystalline powder[1][4] | Expected to be a white to off-white solid |
| Melting Point | 75.0 - 79.0 °C[5] | Data not available; expected to be higher than the free base |
| Boiling Point | 351.9 °C at 760 mmHg[5] | Decomposes upon heating |
| Predicted pKa | 3.10 ± 0.20[2] | Not applicable |
Solubility
Qualitative solubility information suggests that 1-benzhydrylazetidin-3-one hydrochloride is soluble in water, alcohols, and chloroform, and insoluble in non-polar solvents like petroleum ether.[7] The free base is generally soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[2]
Synthesis and Purification
The most common route to 1-benzhydrylazetidin-3-one hydrochloride involves the oxidation of its precursor, 1-benzhydrylazetidin-3-ol, followed by salt formation. The precursor alcohol is synthesized from benzhydrylamine and epichlorohydrin.[3]
Synthesis Pathway Overview
Caption: Synthetic pathway to 1-benzhydrylazetidin-3-one hydrochloride.
Experimental Protocol: Swern Oxidation of 1-Benzhydrylazetidin-3-ol
The Swern oxidation is a mild and highly selective method for converting primary and secondary alcohols to aldehydes and ketones, respectively, making it ideal for substrates with sensitive functional groups.[8]
Expert Insight: The cryogenic temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride, and to minimize side reactions. The dropwise addition of reagents is essential to maintain temperature control.
Protocol:
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with dichloromethane (DCM, 10 volumes).
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Reagent Addition: Oxalyl chloride (1.5 equivalents) is added to the DCM, and the solution is cooled to -78 °C using a dry ice/acetone bath.
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DMSO Activation: A solution of dimethyl sulfoxide (DMSO, 2.5-3.0 equivalents) in DCM is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. The mixture is stirred for 15-30 minutes.
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Alcohol Addition: A solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in DCM is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred for 30-45 minutes.[8]
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Elimination: Triethylamine (5.0-7.0 equivalents) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over approximately 1 hour.[8]
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Workup and Purification: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield 1-benzhydrylazetidin-3-one as a white to yellow solid.[2][9]
Protocol: Preparation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 1-benzhydrylazetidin-3-one free base in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, while stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 1-benzhydrylazetidin-3-one hydrochloride.
Structural Analysis
A thorough structural analysis is paramount for confirming the identity and purity of the target compound. This involves a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H-NMR (Proton NMR): The proton NMR spectrum of the free base in CDCl₃ shows characteristic signals.[2]
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Aromatic Protons: Multiple signals between δ 7.22-7.48 ppm corresponding to the ten protons of the two phenyl rings on the benzhydryl group.
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Benzhydryl Methine Proton: A singlet at δ 4.60 ppm for the CH proton.
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Azetidine Ring Protons: A singlet at δ 4.01 ppm integrating to four protons, representing the two CH₂ groups of the azetidine ring. The equivalence of these protons suggests a rapid conformational averaging or a symmetric magnetic environment.
Upon protonation to form the hydrochloride salt, shifts in the proton signals are expected due to the inductive effect of the positively charged nitrogen atom. The protons alpha to the nitrogen (the CH₂ groups of the azetidine ring and the benzhydryl methine proton) would be deshielded and shift downfield.
¹³C-NMR (Carbon NMR): While specific data for 1-benzhydrylazetidin-3-one hydrochloride is not readily available in the literature, the expected signals can be predicted.
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Carbonyl Carbon: A signal in the downfield region, typically >200 ppm, for the ketone carbonyl.
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Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.
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Benzhydryl Methine Carbon: A signal around δ 70-80 ppm.
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Azetidine Ring Carbons: Signals for the two CH₂ carbons adjacent to the nitrogen.
Protonation of the nitrogen would cause a downfield shift for the adjacent carbon atoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-benzhydrylazetidin-3-one, the molecular ion peak [M]⁺ would be observed at m/z 237.
Expected Fragmentation Pattern: The fragmentation is likely dominated by the cleavage of the bonds alpha to the nitrogen atom and the carbonyl group.
-
Loss of a Phenyl Group: A fragment at m/z 160 [M-77]⁺.
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Formation of the Benzhydryl Cation: A prominent peak at m/z 167 [(C₆H₅)₂CH]⁺, which is a very stable carbocation. This is often a base peak for benzhydryl-containing compounds.
-
Cleavage of the Azetidine Ring: Various fragmentation pathways involving the cleavage of the four-membered ring can lead to smaller fragments.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Benzhydryl-3-azetidinone, 95% 40320-60-3 India [ottokemi.com]
- 5. 1-Benzhydrylazetidin-3-one | 40320-60-3 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
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